Cas no 57947-82-7 (1-Propene,3,3'-[oxybis(2,1-ethanediyloxy)]bis-)
![1-Propene,3,3'-[oxybis(2,1-ethanediyloxy)]bis- structure](https://nl.kuujia.com/scimg/cas/57947-82-7x500.png)
57947-82-7 structure
Productnaam:1-Propene,3,3'-[oxybis(2,1-ethanediyloxy)]bis-
1-Propene,3,3'-[oxybis(2,1-ethanediyloxy)]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Propene,3,3'-[oxybis(2,1-ethanediyloxy)]bis-
- bis-(2-allyloxy-ethyl)-ether
- BIS(B-ALLYLOXYETHYL)ETHER
- 1-Propene, 3,3'-(oxybis(2,1-ethanediyloxy))bis-
- 3,3'-(Oxybis(2,1-ethanediyloxy))bispropene
- 3-{2-[2-(prop-2-en-1-yloxy)ethoxy]ethoxy}prop-1-ene
- Diethyleneglycol diallyl ether
- DTXSID9069213
- 1-Propene, 3,3'-[oxybis(2,1-ethanediyloxy)]bis-
- AKOS006282517
- EINECS 261-036-2
- 3-[2-(2-prop-2-enoxyethoxy)ethoxy]prop-1-ene
- 57947-82-7
- 3-(2-(2-(Allyloxy)ethoxy)ethoxy)prop-1-ene
- diethylene glycol diallyl ether
- NS00033819
- SCHEMBL39378
-
- Inchi: InChI=1S/C10H18O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-4H,1-2,5-10H2
- InChI-sleutel: XSSOJMFOKGTAFU-UHFFFAOYSA-N
- LACHT: C=CCOCCOCCOCC=C
Berekende eigenschappen
- Exacte massa: 186.12564
- Monoisotopische massa: 186.125594
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 10
- Complexiteit: 109
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 27.7
- XLogP3: 1.1
Experimentele eigenschappen
- Dichtheid: 0.918
- Kookpunt: 227°Cat760mmHg
- Vlampunt: 80.3°C
- Brekindex: 1.436
- PSA: 27.69
1-Propene,3,3'-[oxybis(2,1-ethanediyloxy)]bis- Gerelateerde literatuur
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
3. Book reviews
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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